Bevasiranib: A Technical Guide to VEGF-A Gene Silencing
Bevasiranib: A Technical Guide to VEGF-A Gene Silencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bevasiranib, an investigational short interfering RNA (siRNA) therapeutic, represents a targeted genetic approach to inhibiting angiogenesis, the formation of new blood vessels, which is a key pathological process in neovascular (wet) age-related macular degeneration (wet AMD). By leveraging the RNA interference (RNAi) pathway, Bevasiranib was designed to specifically silence the expression of Vascular Endothelial Growth Factor A (VEGF-A), a potent pro-angiogenic factor. This document provides a comprehensive technical overview of Bevasiranib, including its mechanism of action, specific target, preclinical and clinical data, and detailed experimental protocols. Although the clinical development of Bevasiranib was discontinued, the data and methodologies associated with its investigation offer valuable insights into the application of siRNA technology for ocular diseases.
Core Mechanism: RNA Interference-Mediated Silencing of VEGF-A
Bevasiranib is a synthetically manufactured double-stranded siRNA molecule designed to specifically target the messenger RNA (mRNA) transcript of the human VEGF-A gene. Upon intravitreal administration, Bevasiranib enters the target retinal cells, where it is recognized by the RNA-Induced Silencing Complex (RISC). The RISC complex unwinds the siRNA duplex and uses the antisense strand as a guide to identify and bind to the complementary sequence on the VEGF-A mRNA. This binding leads to the enzymatic cleavage and subsequent degradation of the target mRNA, thereby preventing its translation into VEGF-A protein. This upstream intervention reduces the overall levels of VEGF-A, mitigating its downstream effects on endothelial cell proliferation, migration, and vascular permeability that drive choroidal neovascularization (CNV).[1][2][3]
Bevasiranib Target Sequence
The specific target sequence within the human VEGF-A mRNA for Bevasiranib is:
5'-UCUACUCUACCUCCACCAUCA-3'
Preclinical Efficacy
In Vitro Studies
Initial preclinical evaluations in human cell lines demonstrated the potent and specific silencing activity of Bevasiranib. In human retinal pigment epithelial (RPE) cells, transfection with Bevasiranib resulted in a significant, dose-dependent reduction in VEGF-A mRNA and protein levels.
In Vivo Animal Models
Studies in animal models of CNV provided further evidence of Bevasiranib's therapeutic potential. In a laser-induced CNV model in cynomolgus monkeys, intravitreal administration of Bevasiranib resulted in a statistically significant reduction in the area of choroidal neovascularization.
| Preclinical Study: Laser-Induced CNV in Cynomolgus Monkeys | |
| Parameter | Result |
| Reduction in CNV Area | >50% reduction with Bevasiranib treatment compared to control. |
| Vascular Leakage | Dose-dependent reduction in vascular leakage observed. |
| Doses Tested | 70 µg, 150 µg, and 350 µg |
In another in vivo model, co-injection of a human VEGF-A-targeting siRNA with a vector expressing human VEGF-A resulted in a significant reduction in hVEGF levels (p < 0.0013), further validating the gene-silencing effect.[1]
Clinical Trials
Bevasiranib progressed through early-phase clinical trials for the treatment of wet AMD.
Phase I Clinical Trial
A Phase I, open-label, dose-escalation study was conducted to evaluate the safety and preliminary efficacy of a single intravitreal injection of Bevasiranib in patients with wet AMD.
| Phase I Clinical Trial Design | |
| Number of Patients | 15 |
| Dose Cohorts | 0.1 mg, 0.33 mg, 1.0 mg, 1.5 mg, and 3.0 mg |
| Primary Outcome | Safety and tolerability |
| Secondary Outcome | Preliminary efficacy signals |
The trial demonstrated that Bevasiranib was generally well-tolerated, with no dose-limiting toxicities observed.
Phase II Clinical Trial (C.A.R.E. Study)
The Phase II "Cand5 Anti-VEGF RNAi Evaluation" (C.A.R.E.) study was a randomized, double-masked, multicenter trial designed to further assess the safety and efficacy of Bevasiranib in patients with wet AMD.
| Phase II Clinical Trial (C.A.R.E. Study) Design | |
| Number of Patients | 129 |
| Dose Levels | Three undisclosed dose levels |
| Primary Endpoints | Safety and efficacy |
| Key Efficacy Measures | Change in near vision, lesion size (CNV), and time to rescue therapy |
The C.A.R.E. study showed a dose-related effect on several key efficacy endpoints, suggesting biological activity. However, specific quantitative data from this trial were not extensively published.
Phase III Clinical Trial (COBALT Study) and Discontinuation
A Phase III clinical trial, the COBALT (Combination of Bevasiranib and Lucentis Therapies) study, was initiated to evaluate Bevasiranib as a maintenance therapy following initial treatment with ranibizumab (Lucentis®). The trial was ultimately terminated as it was deemed unlikely to meet its primary endpoint.
An Alternative Mechanism: Toll-Like Receptor 3 (TLR3) Activation
Experimental Protocols
In Vitro siRNA Transfection and Efficacy Assessment
Objective: To determine the efficacy of Bevasiranib in reducing VEGF-A expression in a human retinal pigment epithelial (ARPE-19) cell line.
Materials:
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ARPE-19 cells
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Bevasiranib siRNA
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Non-targeting control siRNA
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Lipofectamine RNAiMAX transfection reagent
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Opti-MEM I Reduced Serum Medium
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Complete cell culture medium (DMEM/F12 with 10% FBS)
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Reagents for RNA extraction (e.g., TRIzol)
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Reagents for cDNA synthesis
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Primers and probes for VEGF-A and a housekeeping gene (e.g., GAPDH) for qPCR
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ELISA kit for human VEGF-A
Protocol:
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Cell Seeding: Seed ARPE-19 cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
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Transfection Complex Preparation:
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For each well, dilute Bevasiranib or control siRNA in Opti-MEM.
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In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM.
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Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 10-15 minutes at room temperature to allow for complex formation.
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Transfection: Add the transfection complexes to the cells in fresh, serum-free medium.
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Incubation: Incubate the cells with the transfection complexes for 4-6 hours at 37°C. After the incubation period, replace the medium with complete cell culture medium.
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Harvesting: At 24, 48, and 72 hours post-transfection, harvest the cells for RNA extraction and the cell culture supernatant for protein analysis.
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Quantification of VEGF-A mRNA:
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Extract total RNA from the harvested cells.
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Synthesize cDNA from the extracted RNA.
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Perform quantitative real-time PCR (qPCR) using primers and probes specific for human VEGF-A and the housekeeping gene.
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Calculate the relative expression of VEGF-A mRNA normalized to the housekeeping gene.
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Quantification of VEGF-A Protein:
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Centrifuge the collected cell culture supernatant to remove any cellular debris.
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Perform an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions to quantify the concentration of secreted VEGF-A protein.
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In Vivo Laser-Induced Choroidal Neovascularization (CNV) Model in Primates
Objective: To evaluate the efficacy of intravitreal Bevasiranib in reducing the severity of laser-induced CNV in a non-human primate model.
Animal Model: Cynomolgus monkeys.
Protocol:
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Anesthesia and Pupil Dilation: Anesthetize the animals and dilate their pupils with a topical mydriatic agent.
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Laser Photocoagulation:
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Using a fundus camera and a laser photocoagulator, deliver multiple laser spots (e.g., 532 nm diode laser) to the macular region of each eye to induce breaks in Bruch's membrane.
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Intravitreal Injection: Immediately following laser treatment, administer a single intravitreal injection of Bevasiranib or a vehicle control into each eye.
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Post-Procedure Monitoring: Monitor the animals for any signs of adverse events.
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Fluorescein Angiography: At specified time points (e.g., weekly for 4 weeks), perform fluorescein angiography to visualize and quantify the extent of CNV and associated vascular leakage.
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Image Analysis: Analyze the fluorescein angiograms to measure the total area of CNV for each eye.
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Histological Analysis (Optional): At the end of the study, euthanize the animals and enucleate the eyes for histological processing to further assess the extent of CNV.
Visualizations
Caption: VEGF-A signaling pathway and the point of intervention by Bevasiranib.
Caption: Experimental workflow for preclinical evaluation of Bevasiranib.
Caption: Dual mechanism of action of Bevasiranib.
